molecular formula C9H8Br2O B3032668 3-Bromo-1-(4-bromophenyl)propan-1-one CAS No. 33994-13-7

3-Bromo-1-(4-bromophenyl)propan-1-one

Cat. No.: B3032668
CAS No.: 33994-13-7
M. Wt: 291.97 g/mol
InChI Key: YINLPKSWWRJXJH-UHFFFAOYSA-N
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Description

3-Bromo-1-(4-bromophenyl)propan-1-one is an organic compound with the molecular formula C9H8Br2O It is a derivative of propiophenone and is characterized by the presence of two bromine atoms attached to the phenyl and propanone groups

Scientific Research Applications

3-Bromo-1-(4-bromophenyl)propan-1-one has several applications in scientific research:

Safety and Hazards

The toxicological properties of this material have not been fully investigated . It may cause eye irritation, skin irritation, irritation of the digestive tract, and respiratory tract irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-1-(4-bromophenyl)propan-1-one can be synthesized through the bromination of 1-(4-bromophenyl)propan-1-one. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the propanone group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(4-bromophenyl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

    Reduction: Reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives such as 3-amino-1-(4-bromophenyl)propan-1-one.

    Reduction: Formation of 3-bromo-1-(4-bromophenyl)propan-1-ol.

    Oxidation: Formation of 3-bromo-1-(4-bromophenyl)propanoic acid.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(4-bromophenyl)propan-1-one involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propan-1-one: Lacks the additional bromine atom on the propanone group.

    4’-Bromopropiophenone: Another derivative of propiophenone with a single bromine atom on the phenyl ring.

Uniqueness

3-Bromo-1-(4-bromophenyl)propan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.

Properties

IUPAC Name

3-bromo-1-(4-bromophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINLPKSWWRJXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCBr)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495497
Record name 3-Bromo-1-(4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33994-13-7
Record name 3-Bromo-1-(4-bromophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

AlCl3 (23.8 g, 178 mmol) was added by portions to bromobenzene (155 ml, 1.47 mol) at 0° C. 3-Bromopropionyl chloride (25 g, 146 mmol) was added dropwise to the red solution kept at 0° C. over 30 min. After 1 h at RT, the reaction mixture was heated to 50° C. for 1 h. After cooling, the mixture was poured over ice/water and extracted with DCM. The organic layer was dried over Na2SO4 and concentrated to yield 3-bromo-1-(4-bromophenyl)propan-1-one (36 g) which was crystallized from petroleum ether (mp=66° C.). 1H NMR (CDCl3): 7.82 (2H, d, J=8.5 Hz), 7.62 (2H, d, J=8.5 Hz), 3.73 (2H, t, J=6.5 Hz), 3.55 (2H, t, J=6.5 Hz).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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